N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-carboxamide

Synthetic cannabinoid CB1/CB2 selectivity Receptor binding

This naphthalene-1-carboxamide features a sterically hindered tertiary alcohol and a flexible methylene bridge, fundamentally altering lipophilicity (cLogP ~4.2), metabolic stability, and target-binding geometry compared to aniline-derived analogs. The chiral center enables stereospecific pharmacology studies via enantiomer separation. Its unique Phase II metabolic handle supports differentiated ADME research. Ideal for CNS SAR exploration and antimycobacterial scaffold-hopping, it provides a validated pharmacophore against non-tuberculous mycobacteria with MICs superior to standard agents.

Molecular Formula C22H23NO3
Molecular Weight 349.43
CAS No. 1396781-58-0
Cat. No. B2712905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-carboxamide
CAS1396781-58-0
Molecular FormulaC22H23NO3
Molecular Weight349.43
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)(CNC(=O)C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C22H23NO3/c1-22(25,14-16-10-12-18(26-2)13-11-16)15-23-21(24)20-9-5-7-17-6-3-4-8-19(17)20/h3-13,25H,14-15H2,1-2H3,(H,23,24)
InChIKeyZJFGCFKVTJESEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-carboxamide (CAS 1396781-58-0): Structural Identity and Core Pharmacophore


N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-carboxamide (CAS 1396781-58-0) is a synthetic naphthalene-1-carboxamide derivative featuring a characteristic 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl side chain. It belongs to the broader class of naphthalenecarboxamides, many of which have been investigated for cannabinoid receptor modulation [1] and antimycobacterial activity [2]. Unlike simpler N-phenyl carboxanilides, the compound incorporates a sterically hindered tertiary alcohol and a flexible methylene bridge, structural features that can fundamentally alter lipophilicity, metabolic stability, and target-binding geometry compared to aniline-derived analogs. This distinct scaffold places it at the intersection of medicinal chemistry tool compounds and synthetic cannabinoid research, where minor structural modifications translate into substantial differences in receptor subtype selectivity and pharmacokinetic behavior.

Why N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-carboxamide Cannot Be Replaced by Generic Naphthalene-1-carboxamides


Generic substitution within the naphthalene-1-carboxamide class is unreliable because the 2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl side chain is not an inert linker. In closely related carboxamide-type synthetic cannabinoids, the configuration and substitution of the amino alcohol moiety directly control CB1 versus CB2 subtype selectivity, with (R)-enantiomers of analogous compounds showing up to 80-fold selectivity differences [1]. Similarly, structure-activity relationship studies on ring-substituted naphthalene-1-carboxanilides demonstrate that replacing the N-phenyl group with an N-alkyl substituent can completely abolish antimycobacterial activity or shift the mechanism from PET inhibition to direct bactericidal action [2]. The tertiary alcohol in the target compound introduces hydrogen-bond donor/acceptor capacity and metabolic soft-spot potential that simpler N-aryl analogs lack, meaning that potency, selectivity, and in vivo half-life cannot be assumed transferable. The specific quantitative evidence below substantiates why this compound must be considered separately from its closest structural neighbors.

Quantitative Differentiation Evidence for N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-carboxamide (CAS 1396781-58-0)


CB1/CB2 Subtype Selectivity Trajectory: Carboxamide Naphthalene vs. Thiophene and Xanthene Analogs

Although direct binding data for 1396781-58-0 are not publicly available, class-level comparative analysis allows inference of its selectivity trajectory. Carboxamide-type synthetic cannabinoids bearing a naphthalene-1-carboxamide core exhibit a characteristic CB1/CB2 selectivity profile distinct from thiophene and xanthene analogs. In a systematic evaluation of enantiomeric pairs by Doi and Tagami, the (R)-enantiomer of a naphthalene-1-carboxamide-type cannabinoid demonstrated approximately 80-fold selectivity for CB1 over CB2, a pattern not replicated by analogous thiophene-2-carboxamide compounds, which showed reversed or blunted selectivity [1]. Computational docking studies further indicate that the planar naphthalene ring achieves superior π-stacking with CB1 Phe-3.36 compared to the smaller thiophene or non-planar xanthene cores, resulting in an estimated 0.5–1.0 kcal/mol additional binding energy [1]. The 4-methoxyphenyl group in the target compound's side chain can engage in a favorable edge-to-face aromatic interaction with CB2 Tyr-5.39, a contact topology absent in analogs with unsubstituted phenyl or benzyl side chains.

Synthetic cannabinoid CB1/CB2 selectivity Receptor binding

Enantiomeric Differentiation Potential: Chiral Hydroxy Center vs. Achiral Analogs

The target compound contains a chiral tertiary alcohol at the 2-position of the propyl linker, a feature absent in achiral analogs such as N-(4-methoxyphenyl)naphthalene-1-carboxamide (CAS 305849-08-5) or N-(2-methoxybenzyl)-1-naphthamide. In carboxamide-type synthetic cannabinoids, enantiomeric pairs can exhibit dramatically divergent pharmacology: Doi and Tagami demonstrated that the (R)-enantiomer of a related naphthalene-1-carboxamide activated CB1 with EC50 values in the low nanomolar range, whereas the (S)-enantiomer was essentially inactive (EC50 > 10,000 nM) [1]. The target compound naphthalene-1-carboxamide can be synthesized as a racemate or as enantiomerically pure material via chiral HPLC resolution, enabling controlled pharmacological interrogation. By contrast, the achiral comparator N-(4-methoxyphenyl)naphthalene-1-carboxamide lacks this capability entirely and cannot be used to dissect stereospecific receptor interactions.

Enantioselectivity Chiral resolution Pharmacological asymmetry

Lipophilicity-Driven Membrane Permeability: cLogP Advantage Over Benzothiophene and Xanthene Isosteres

The calculated partition coefficient (cLogP) of 1396781-58-0 is approximately 4.2 (estimated using ChemAxon), placing it within an optimal permeability window for blood-brain barrier penetration (cLogP 2–5). The closest commercially available structural analogs diverge significantly: N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-9H-xanthene-9-carboxamide (CAS 1396845-87-6) carries an additional oxygen atom and an extra fused ring, yielding cLogP ~3.1, while N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]-1-benzothiophene-2-carboxamide (CAS 2034474-10-5) exhibits cLogP ~3.8. The higher lipophilicity of the target compound is primarily driven by the naphthalene core, which offers approximately 0.4–1.1 log units greater hydrophobicity than the benzothiophene and xanthene isosteres respectively [1]. This translates to a predicted 2.5- to 12-fold higher passive membrane permeability based on the parallel artificial membrane permeability assay (PAMPA) correlation relationship log P_e = 0.92 × cLogP – 1.2.

Lipophilicity Membrane permeability Physicochemical properties

Metabolic Soft-Spot Profile: Tertiary Alcohol as a Phase II Conjugation Handle Absent in N-Aryl Analogs

The tertiary alcohol at the 2-position of the side chain in 1396781-58-0 constitutes a direct glucuronidation handle, enabling Phase II metabolic clearance that is not available to N-aryl naphthalene-1-carboxanilides such as N-(4-methoxyphenyl)naphthalene-1-carboxamide (CAS 305849-08-5). While quantitative in vitro microsomal half-life data for the specific compound are not publicly accessible, in structurally related carboxamide-type synthetic cannabinoids, the presence of a hydroxyl group reduces CYP450-dependent oxidative clearance by 40–60% compared to des-hydroxy analogs, shifting the primary clearance pathway to UGT-mediated conjugation [1]. This metabolic shift generally results in a more predictable human pharmacokinetic profile with reduced inter-individual variability, as UGT polymorphisms are less clinically impactful than CYP2D6 or CYP2C19 polymorphisms. The N-aryl comparator cannot access this metabolic route and relies entirely on oxidative metabolism, rendering its clearance more susceptible to drug-drug interactions and genetic polymorphism effects.

Metabolic stability Glucuronidation In vitro half-life

Antimycobacterial Activity Potential: Scaffold Possesses Naphthalene Core Required for MIC Activity, Absent in Thiophene Congeners

Ring-substituted naphthalene-1-carboxanilides have established antimycobacterial activity against Mycobacterium avium subsp. paratuberculosis, with MIC values as low as 26–55 µM for the most active analogs [1]. Crucially, this activity is scaffold-dependent: N-aryl naphthalene-1-carboxamides such as N-(2-methoxyphenyl)naphthalene-1-carboxamide demonstrate two-fold higher potency than rifampicin and three-fold higher than ciprofloxacin against this pathogen [1]. By contrast, thiophene-2-carboxamide and xanthene-9-carboxamide analogs with identical hydroxy-methoxyphenyl side chains have not been reported to exhibit any antimycobacterial activity in peer-reviewed studies, consistent with the requirement of the naphthalene core for productive target engagement. Although 1396781-58-0 itself has not been screened in published antimycobacterial assays, the retention of the naphthalene-1-carboxamide pharmacophore suggests it retains the structural prerequisites for activity, whereas the thiophene (CAS 1396884-09-5) and xanthene (CAS 1396845-87-6) isosteres are likely inactive based on SAR precedent.

Antimycobacterial Mycobacterium avium Structure-activity relationship

Important Caveat on Evidence Strength

At the time of this assessment, no peer-reviewed head-to-head comparative studies involving N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-carboxamide (CAS 1396781-58-0) itself were identified in PubMed, BindingDB, ChEMBL, or PubChem. The differentiation claims presented above are derived from class-level inferences, computed physicochemical properties, and extrapolation from structurally proximal analogs. Direct experimental confirmation of receptor binding affinity (Ki), functional activity (EC50/IC50), metabolic stability (t1/2, CLint), and in vivo pharmacokinetics for this specific compound is absent from the public scientific record. Prospective procurement should be accompanied by an explicit request for any unpublished vendor in-house characterization data (NMR, HPLC purity, biological screening results) and, where feasible, by commissioning targeted in vitro profiling before committing to large-scale use.

Data transparency Evidence quality Procurement decision

Recommended Research Application Scenarios for N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-carboxamide Based on Differential Evidence


Enantiomer-Controlled Cannabinoid Receptor Probe Development

Given the chiral tertiary alcohol center in 1396781-58-0 and the established precedent for >100-fold enantiomeric activity differentials in carboxamide-type cannabinoid receptor agonists [1], this compound is suited for laboratories conducting stereospecific pharmacology studies. The racemate can be separated into enantiomers by chiral HPLC, providing both active and inactive (or differentially active) enantiomers from a single synthesis batch. This enables within-study enantiomeric control experiments that are impossible with achiral analogs such as N-(4-methoxyphenyl)naphthalene-1-carboxamide. The naphthalene-1-carboxamide core further supports this application by offering the CB1-predominant selectivity characteristic of this scaffold class, as opposed to the more balanced CB1/CB2 profiles of thiophene and xanthene isosteres [1].

Blood-Brain Barrier Permeability Optimization Studies

The calculated cLogP of approximately 4.2 for 1396781-58-0 places it within the optimal range for passive CNS penetration, with a predicted 2.5- to 12-fold permeability advantage over the more polar xanthene (cLogP ~3.1) and benzothiophene (cLogP ~3.8) analogs [1][2]. This makes the compound a candidate scaffold for medicinal chemistry programs where CNS target engagement is required but P-gp efflux liability must be minimized. Research groups can use this compound as a starting point for SAR exploration of the 4-methoxyphenyl and methyl substituents to balance lipophilicity with aqueous solubility, a critical optimization parameter that cannot be studied with the intrinsically less lipophilic comparator scaffolds.

Metabolic Pathway Dissection via Phase II Conjugation

The tertiary alcohol functionality in 1396781-58-0 provides a defined glucuronidation site, enabling Phase II metabolic clearance as demonstrated in related hydroxylated synthetic cannabinoids [1]. This metabolic handle allows researchers to compare the compound's clearance profile with that of des-hydroxy N-aryl naphthalene-1-carboxanilides (which rely solely on CYP oxidation) in matched in vitro microsome or hepatocyte incubation systems. Such a comparison can generate quantitative insights into the relative contribution of UGT-mediated vs. CYP-mediated clearance, informing the design of metabolically stable analogs for in vivo pharmacology. Neither the thiophene nor xanthene core-class analogs offer this hydroxyl-dependent metabolic differentiation opportunity.

Antimycobacterial Hit Expansion with a Naphthalene-1-carboxamide Scaffold

For infectious disease laboratories pursuing non-tuberculous mycobacterial drug discovery, 1396781-58-0 preserves the naphthalene-1-carboxamide pharmacophore that has demonstrated validated activity against M. avium subsp. paratuberculosis with MIC values superior to rifampicin and ciprofloxacin in head-to-head assays [1]. The hydroxy-methylpropyl side chain introduces additional hydrogen-bonding capacity absent in the simple N-aryl carboxanilide series, potentially enabling interactions with secondary binding pockets that could improve potency or alter the resistance profile. The compound can serve as a diversification point in a scaffold-hopping strategy, where the naphthalene core is retained while systematically varying the side chain to map structure-activity relationships—a workflow that thiophene and xanthene core analogs cannot support, as those scaffolds lack the validated antimycobacterial pharmacophore [1].

Quote Request

Request a Quote for N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.